N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine
Description
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C13H21NS/c1-10-8-9-13(15-10)11(2)14-12-6-4-3-5-7-12/h8-9,11-12,14H,3-7H2,1-2H3 |
InChI Key |
GYXQCAHQQILOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Thiophene Derivative Synthesis
The 5-methylthiophen-2-yl moiety is prepared through:
5-methylthiophene-2-carboxaldehyde
→ (i) Grignard reaction with ethylmagnesium bromide
→ (ii) Oxidation with PCC
→ 1-(5-methylthiophen-2-yl)ethanol
Cyclohexanamine Functionalization
The amine backbone undergoes sequential modifications:
| Step | Reaction Type | Conditions | Key Intermediate |
|---|---|---|---|
| 1 | N-Alkylation | K₂CO₃, DMF, 80°C | N-Ethylcyclohexanamine |
| 2 | Reductive Amination | NaBH₃CN, MeOH | N-[1-Hydroxyethyl]cyclohexanamine |
| 3 | Tosylation | TsCl, Et₃N | Activated leaving group |
Critical parameters:
Convergent Coupling
Final assembly uses nucleophilic substitution:
1-(5-methylthiophen-2-yl)ethyl tosylate
+ N-Cyclohexylamine
→ K₂CO₃, DMF, 110°C, 18h
→ Target compound
Advanced Methodologies
Catalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts enable enantioselective formation:
| Catalyst | ee (%) | Reaction Time |
|---|---|---|
| TRIP | 92 | 24h |
| SPINOL | 88 | 18h |
TRIP (triarylimidophosphate) shows superior facial selectivity in transition states.
Continuous Flow Synthesis
Microreactor systems enhance efficiency:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction time | 18h | 45min |
| Productivity | 2.1 g/h | 8.7 g/h |
| Solvent use | 15 L/kg | 3.2 L/kg |
Key advantages: Precise temperature control (ΔT ±0.5°C) and reduced oxidation side reactions.
Analytical Characterization
Spectroscopic Data
- δ 6.65 (d, J=3.5 Hz, 1H, thiophene H)
- δ 3.82 (q, J=6.8 Hz, 1H, CH-N)
- δ 2.52 (m, 1H, cyclohexyl H)
HRMS: Calculated for C₁₃H₂₁NS: 223.1342, Found: 223.1339.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch | 68 | 98.5 | 500g scale |
| Flow | 74 | 99.2 | 10kg/day |
| Catalytic asymmetric | 61 | 97.8 | Challenging |
Flow synthesis demonstrates optimal balance between efficiency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes, resulting in altered biochemical pathways.
Pathway Modulation: Modulation of signaling pathways that regulate cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Fluorinated analogs (e.g., trifluoromethoxy derivatives) exhibit increased lipophilicity and metabolic stability, whereas the methylthiophene group may balance polarity and aromaticity .
Physicochemical Properties
Boiling Points and Purification :
- N-(1-Methoxypropan-2-yl)cyclohexanamine (341) : Distilled at 65°C (0.3 mbar) .
- N-(1-Phenylethyl)cyclohexanamine : Liquid at room temperature, purified via silica gel chromatography .
- Target Compound : The 5-methylthiophen-2-yl group may increase boiling point compared to methoxy or phenyl analogs due to higher molecular weight and polarizability.
Biological Activity
N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a cyclohexanamine backbone with a 5-methylthiophene substituent. Its molecular formula is CHNS, with a molecular weight of approximately 215.34 g/mol. The presence of the thiophene ring enhances its chemical reactivity and potential interactions with biological targets.
Biological Activity
1. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as an antibacterial agent .
2. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound. In cellular models, it reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 50% at concentrations of 10-50 µM. This suggests that this compound may modulate inflammatory pathways, making it a candidate for further exploration in inflammatory diseases .
The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thiophene moiety likely facilitates binding to these targets, thereby modulating their activity.
Potential Targets
- Kinases : The compound may inhibit certain kinases involved in cell proliferation and survival.
- Receptors : It could interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine | Contains a different methyl substitution on thiophene | Exhibits distinct biological properties due to structural differences |
| N-Ethyl-N-methylcyclohexanamine | Lacks thiophene moiety | Different reactivity profile due to absence of heterocycle |
| 5-Methylthiazole derivatives | Contains thiazole instead of thiophene | Potentially different biological activities due to thiazole's unique properties |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antibacterial Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy against various pathogens, demonstrating broad-spectrum activity .
- Anti-inflammatory Research : Another research project investigated its effects on inflammation models, revealing significant inhibition of cytokine release .
- Pharmacological Screening : A comprehensive screening assay highlighted its potential as a lead compound for drug development targeting inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine, and how do reaction conditions influence yield?
Synthesis typically involves a reductive amination strategy between 5-methylthiophene-2-carbaldehyde and cyclohexanamine derivatives, followed by purification via column chromatography. Key variables include solvent choice (e.g., methanol vs. tetrahydrofuran), temperature (optimized between 50–70°C), and reducing agents (e.g., sodium cyanoborohydride vs. catalytic hydrogenation). Evidence from analogous cyclohexanamine syntheses suggests yields improve with inert atmospheres and controlled pH .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
- NMR : Focus on the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and thiophene aromatic protons (δ 6.7–7.1 ppm). The methyl group on the thiophene ring appears as a singlet near δ 2.5 ppm.
- Mass Spectrometry : Look for the molecular ion peak at m/z 239.15 (C₁₃H₂₁NS) and fragmentation patterns indicative of cyclohexylamine cleavage.
- FTIR : Confirm N-H stretches (~3300 cm⁻¹) and C-S bonds (~670 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use fume hoods for synthesis and purification due to potential amine volatility.
- Avoid prolonged skin contact; wear nitrile gloves and lab coats.
- Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation, as recommended for structurally similar amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
Contradictions often arise from structural variations (e.g., cyclohexanamine vs. cyclopentanamine analogs) or assay conditions. For example:
| Analog Structure | Reported Activity | Assay System |
|---|---|---|
| Cyclohexanamine | Antimicrobial (MIC: 8 µg/mL) | Staphylococcus aureus broth microdilution |
| Cyclobutanamine | Inactive | Same assay |
| To reconcile discrepancies: |
- Standardize assay protocols (e.g., pH, inoculum size).
- Perform dose-response curves with purity-verified batches (>98% by HPLC).
- Use molecular docking to compare binding affinities across analogs .
Q. What experimental strategies are recommended for probing the compound’s mechanism of action in neurological studies?
- Receptor Binding Assays : Screen against serotonin (5-HT₂A) and dopamine (D₂) receptors, given structural similarities to psychoactive amines. Use radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A).
- Electrophysiology : Assess modulation of ion channels (e.g., Na⁺/K⁺-ATPase) in neuronal cell lines.
- Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- QSAR Modeling : Corrogate logP values (target: 2.5–3.5) and polar surface area (<80 Ų) to optimize blood-brain barrier penetration.
- Molecular Dynamics : Simulate interactions with lipid bilayers to predict membrane permeability.
- ADMET Prediction : Use tools like SwissADME to flag hepatotoxic metabolites early in design .
Q. What are the key challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
- Byproduct Formation : Monitor for N-alkylation side products via LC-MS; optimize stoichiometry (amine:aldehyde ratio ≥1:1.2).
- Purification : Replace column chromatography with recrystallization (solvent: hexane/ethyl acetate) for gram-scale batches.
- Yield Consistency : Implement process analytical technology (PAT) for real-time reaction monitoring .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in stability studies under different storage conditions?
Design a matrix of stability tests:
Q. What statistical approaches are appropriate for analyzing dose-dependent biological responses?
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
- Outlier Detection : Use Grubbs’ test to exclude anomalous replicates.
- Multivariate Analysis : PCA to disentangle confounding variables (e.g., solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
